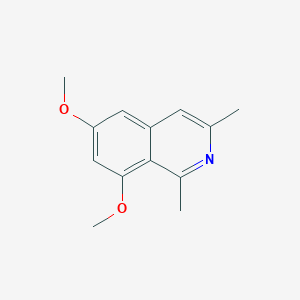

6,8-Dimethoxy-1,3-dimethylisoquinoline

描述

属性

CAS 编号 |

66178-59-4 |

|---|---|

分子式 |

C13H15NO2 |

分子量 |

217.26 g/mol |

IUPAC 名称 |

6,8-dimethoxy-1,3-dimethylisoquinoline |

InChI |

InChI=1S/C13H15NO2/c1-8-5-10-6-11(15-3)7-12(16-4)13(10)9(2)14-8/h5-7H,1-4H3 |

InChI 键 |

CXYMZDGZKXOHCG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=CC(=CC(=C2C(=N1)C)OC)OC |

产品来源 |

United States |

Synthetic Methodologies for 6,8 Dimethoxy 1,3 Dimethylisoquinoline

Overview of Established Isoquinoline (B145761) Synthesis Protocols Applicable to Derivatives

Several classical methods provide the foundation for constructing the isoquinoline core. While not always directly applied in their original form for complex targets, their principles are fundamental to many synthetic routes.

Pomeranz–Fritsch Cyclization and its Modifications

First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz–Fritsch reaction is a primary method for synthesizing isoquinolines. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of an aromatic aldehyde (like benzaldehyde) and a 2,2-dialkoxyethylamine. wikipedia.org The cyclization is typically promoted by strong acids such as concentrated sulfuric acid. thermofisher.comnumberanalytics.com

The mechanism proceeds through the formation of a Schiff base (benzalaminoacetal), which, under strong acidic conditions, undergoes intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the aromatic isoquinoline system. wikipedia.org

Over the years, several modifications have been developed to improve yields and broaden the scope of the reaction. thermofisher.comdrugfuture.com

The Schlittler-Müller Modification : This variation utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials, which allows for the synthesis of C1-substituted isoquinolines. thermofisher.comdrugfuture.comthermofisher.com

The Bobbitt Modification : In this approach, the intermediate benzalaminoacetal is hydrogenated before the acid-catalyzed cyclization, leading to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. thermofisher.comthermofisher.com

Despite its utility, the Pomeranz-Fritsch reaction can be limited by the harsh acidic conditions required and the potential for low yields with certain substrates. acs.org

Bischler–Napieralski and Pictet–Spengler Reactions

Two other major protocols for isoquinoline synthesis are the Bischler–Napieralski and Pictet–Spengler reactions. numberanalytics.com

The Bischler–Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org The reaction requires dehydrating agents, with phosphorus oxychloride (POCl₃) being the most common, though others like P₂O₅ and Tf₂O are also used. wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. wikipedia.org The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring. wikipedia.orgslideshare.net The reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com

The Pictet–Spengler reaction , discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgaalto.fi This reaction is considered a special case of the Mannich reaction. wikipedia.orgquimicaorganica.org The key intermediate is an electrophilic iminium ion, which undergoes intramolecular attack by the aryl group. wikipedia.org While the original conditions often required heating with strong acids, modern variations can proceed under milder conditions, especially with nucleophilic aromatic rings like indoles or activated phenyl groups. wikipedia.org For less activated systems, such as those with dimethoxy-phenyl groups, harsher conditions like refluxing in strong acid are often necessary. wikipedia.org

| Reaction | Starting Materials | Key Intermediate | Primary Product | Typical Conditions |

| Pomeranz–Fritsch | Aromatic aldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal (Schiff base) | Isoquinoline | Concentrated H₂SO₄ wikipedia.orgthermofisher.com |

| Bischler–Napieralski | β-Arylethylamide | Nitrilium ion | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ (dehydrating agent) wikipedia.orgorganic-chemistry.org |

| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | Acid catalyst (e.g., HCl, TFA) wikipedia.org |

Total Synthesis Strategies for 6,8-Dimethoxy-1,3-dimethylisoquinoline

The specific substitution pattern of this compound, a natural product isolated from Ancistrocladus tectorius, necessitates a tailored synthetic approach. conicet.gov.ar A reported total synthesis highlights a multi-step sequence starting from phloroacetophenone. conicet.gov.ar This strategy involves the initial construction of a highly functionalized benzene (B151609) ring, followed by the formation of the nitrogen-containing ring using a 6π-azaelectrocyclization reaction. conicet.gov.ar

Ruthenium-Catalyzed C–H Activation and Alkenylation Approaches

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient construction of heterocyclic systems. Ruthenium, in particular, has emerged as a versatile catalyst for C–H activation and annulation reactions to form isoquinoline and isoquinolone structures. rsc.orgacs.orgnih.gov These methods offer high atom economy and regioselectivity, often under milder conditions than classical methods. The general strategy involves a directing group on the aromatic substrate that chelates to the ruthenium center, positioning it to selectively activate a C–H bond for subsequent coupling with a partner molecule, such as an alkyne, leading to cyclization. acs.orgnih.gov

In the context of synthesizing this compound, a key step involves the introduction of a side chain that will ultimately form part of the heterocyclic ring. The total synthesis reported by Kaufman and coworkers involves the methoximation of a ketone precursor. conicet.gov.ar This methoxime group is crucial for the final ring-closing step.

In modern catalytic syntheses, oxime and methoxime groups can serve as effective directing groups for transition-metal-catalyzed C–H functionalization. They can chelate to a metal center, such as ruthenium, and direct the activation of a specific ortho-C–H bond. This activated bond can then undergo reactions like alkenylation or allylation. While the reported total synthesis of this compound employed a Stille-type allylation prior to methoximation, a hypothetical modern alternative could involve a methoxime-directed C–H allylation on the pre-formed aromatic ketone, representing a more direct and atom-economical route.

A critical step in the synthesis of this compound is the isomerization of an allyl group to a propenyl group. conicet.gov.ar This transformation repositions the double bond into conjugation with the aromatic ring, which is a prerequisite for the subsequent 6π-azaelectrocyclization. This isomerization is frequently accomplished using ruthenium catalysts.

Ruthenium complexes, including the second-generation Grubbs catalyst, are highly effective for promoting the migration of double bonds. acs.org The process generally involves heating the allyl-substituted compound with a catalytic amount of the ruthenium complex. acs.org The mechanism is believed to proceed through the formation of ruthenium hydride species, which then participate in a metal hydride addition-elimination sequence to shift the double bond. acs.org This method is compatible with a wide range of functional groups and provides a reliable means to achieve the desired propenyl isomer. acs.org

| Catalyst | Substrate Type | Conditions | Outcome |

| Grubbs 2nd Gen. | Terminal Allyls | 10 mol% catalyst, MeOH, 60 °C | Isomerization to 2-propenyl |

| [RuClH(CO)(PPh₃)₃] | Allyl aryl ethers | Toluene, 110 °C | Quantitative conversion to 1-propenyl ethers |

| [RuCl₂(COD)]ₓ + PR₃ | Allyl aryl ethers | Toluene, 110 °C | High E/Z selectivity for 1-propenyl ethers |

6π-Azaelectrocyclization Pathways

A key and effective strategy for the synthesis of this compound involves a 6π-azaelectrocyclization reaction. consensus.appconicet.gov.ar This approach is a powerful tool in organic synthesis for the formation of nitrogen-containing heterocyclic compounds. The total synthesis of this compound has been successfully accomplished utilizing this pathway as the final, ring-closing step. conicet.gov.ar

The general sequence for this synthesis begins with a suitably substituted aromatic precursor, which undergoes a series of transformations to introduce the necessary functionalities for the cyclization. This includes the formation of an O-methyl oxime derivative of a ketone. The crucial step involves the thermal or microwave-assisted 6π-azaelectrocyclization of an aza-1,3,5-triene system, which is generated in situ. This electrocyclization proceeds through a concerted mechanism, leading to the formation of the dihydropyridine (B1217469) intermediate, which then aromatizes to the final isoquinoline product.

Microwave-Assisted Cyclization Techniques

The efficiency of the 6π-azaelectrocyclization step can be significantly enhanced through the use of microwave irradiation. conicet.gov.ar Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. researchgate.net

In the total synthesis of this compound, the final 6π-azaelectrocyclization is carried out under microwave irradiation. conicet.gov.ar This method provides a rapid and efficient means to induce the cyclization of the precursor, an O-methyl oxime of an allyl-substituted dimethoxyacetophenone derivative. The focused heating provided by microwaves facilitates the concerted cyclization process, leading to the formation of the target isoquinoline.

Table 1: Microwave-Assisted 6π-Azaelectrocyclization

| Precursor | Conditions | Product | Yield (%) |

| 1-(2-allyl-3,5-dimethoxyphenyl)ethan-1-one O-methyl oxime (inferred) | Microwave irradiation | This compound | High |

Note: The specific yield for this step is reported as high in the literature, though the exact numerical value is not provided in the abstract. The precursor is inferred based on the described synthetic sequence. conicet.gov.ar

Role of Cerium(III) Chloride Heptahydrate in Precursor Synthesis

The synthesis of the isoquinoline core relies on the efficient preparation of its precursors. One critical precursor is the O-methyl oxime of an aromatic ketone. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been identified as a highly effective and environmentally friendly catalyst for the methoximation of aromatic ketones. nih.gov

This Lewis acid catalyst promotes the reaction between a ketone and methoxylamine hydrochloride. The use of CeCl₃·7H₂O allows the reaction to proceed under mild conditions, typically at 50°C in ethanol, and does not require an inert atmosphere. nih.gov This methodology offers a convenient and efficient route to the necessary precursors for the 6π-azaelectrocyclization.

Application in Methoximation of Aromatic Ketones

The catalytic activity of cerium(III) chloride heptahydrate has been demonstrated in the methoximation of a variety of aromatic ketones. The reaction generally proceeds with high yields. For the synthesis of this compound, the starting material is derived from phloroacetophenone, which is then methylated and functionalized. conicet.gov.ar The key ketone precursor would be a derivative of 1-(3,5-dimethoxyphenyl)ethan-1-one.

The general procedure involves stirring the aromatic ketone with methoxylamine hydrochloride and sodium acetate (B1210297) in the presence of a catalytic amount of CeCl₃·7H₂O in ethanol. nih.gov The reaction progress is monitored, and upon completion, the product is extracted. This method provides a reliable way to synthesize the O-methyl oxime needed for the subsequent cyclization.

Table 2: Cerium(III) Chloride Heptahydrate Catalyzed Methoximation of Aromatic Ketones

| Ketone Substrate | Product | Yield (%) |

| Acetophenone | 1-Phenylethan-1-one O-methyl oxime | 95 |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethan-1-one O-methyl oxime | 96 |

| 3',5'-Dimethoxyacetophenone | 1-(3,5-Dimethoxyphenyl)ethan-1-one O-methyl oxime | 94 |

Data sourced from a study on the CeCl₃·7H₂O catalyzed methoximation of various aromatic ketones. nih.gov

Comparative Analysis of Synthetic Efficiency and Practicality

The 6π-azaelectrocyclization approach for synthesizing this compound offers several advantages in terms of efficiency and practicality, especially when compared to more traditional methods of isoquinoline synthesis like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. researchgate.netnumberanalytics.com

These classical methods often require harsh reaction conditions, such as strong acids and high temperatures, and can sometimes result in lower yields, particularly for highly substituted isoquinolines. researchgate.net The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride, while the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. numberanalytics.com

The 6π-azaelectrocyclization pathway, particularly with microwave assistance, presents a more modern and often more efficient alternative. The reactions can be faster and cleaner, and the conditions are generally milder. The practicality of this method is enhanced by the use of a catalytic amount of an environmentally benign Lewis acid like CeCl₃·7H₂O for the precursor synthesis.

Table 3: Comparative Overview of Isoquinoline Synthetic Methods

| Synthetic Method | General Conditions | Advantages | Disadvantages |

| 6π-Azaelectrocyclization | Thermal or microwave irradiation | High efficiency, mild conditions, good for substituted systems | Precursor synthesis can be multi-step |

| Bischler-Napieralski | Strong dehydrating acids (e.g., POCl₃, P₂O₅) | Widely applicable, good yields for certain substrates | Harsh conditions, potential for side reactions |

| Pictet-Spengler | Acid-catalyzed condensation and cyclization | Forms tetrahydroisoquinolines, often high yields | Requires specific amine and carbonyl precursors |

| Pomeranz-Fritsch | Strong acid, heating | Direct route to isoquinolines | Can have low yields, sensitive to substrate structure |

This comparative analysis highlights the advantages of the 6π-azaelectrocyclization strategy in the context of modern synthetic chemistry, emphasizing its efficiency and the milder conditions it employs.

Structural Analysis and Conformational Studies of 6,8 Dimethoxy 1,3 Dimethylisoquinoline

Investigation of Molecular Conformation in Dimethoxyisoquinoline Systems

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can generate a three-dimensional map of electron density and deduce the precise position of each atom. nih.gov For instance, studies on pyrimidothienoisoquinolines have shown that the isoquinoline (B145761) ring system can be planar to within 0.0099(11) Å. acs.org However, the conformation of the entire molecule can be influenced by interactions between different parts of the structure. For example, in some derivatives, the dihedral angle between the isoquinoline plane and an attached benzene (B151609) ring can be as significant as 88.55(5)°. acs.org

Computational chemistry offers a complementary approach to experimental methods like X-ray crystallography. frontiersin.orgnih.gov Molecular dynamics simulations can predict the most stable conformations and explore the dynamic behavior of molecules. nih.gov Such studies on complex systems have highlighted how factors like pH can influence the conformation of specific motifs within a molecule. nih.gov For dimethoxyisoquinoline systems, computational analysis could elucidate the preferred orientation of the methoxy (B1213986) groups relative to the isoquinoline ring, considering both steric and electronic factors.

Impact of Substituents on Isoquinoline Ring System Conformations

The nature and position of substituents on the isoquinoline ring have a profound impact on its conformation. These effects can be broadly categorized as electronic and steric.

Electron-donating groups, such as methoxy groups, can influence the electron distribution within the aromatic system. This can affect bond lengths and angles within the isoquinoline core. The position of these substituents is crucial; for example, the electronic effect of groups at positions 1 and 8 can determine the outcome of dehydrogenation reactions, leading to different isomers. acs.org In some cases, a strong electron-donating group can favor the formation of a rearranged product, resulting in a twisted molecular conformation. acs.org

Steric effects arise from the physical space occupied by substituents. nih.gov Bulky groups can cause steric hindrance, forcing the molecule to adopt a non-planar conformation to relieve strain. In the case of 6,8-Dimethoxy-1,3-dimethylisoquinoline, the methyl groups at positions 1 and 3, and the methoxy group at position 8, are in proximity to the isoquinoline nitrogen and adjacent protons. These interactions can lead to deviations from planarity. Analysis of sterically crowded molecules has shown that even polar groups can exert significant steric effects, which can be quantified using computational methods. nih.gov The interplay between stabilizing inductive effects and destabilizing steric interactions is a key factor in determining the final molecular geometry. nih.gov

Chiral Aspects and Stereochemical Control in Isoquinoline Synthesis (General)

Many biologically active isoquinoline alkaloids are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of a single, desired enantiomer, known as asymmetric or stereoselective synthesis, is a major focus in medicinal chemistry. acs.orgacs.orgclockss.org Several classical synthetic methods have been adapted to achieve stereochemical control.

The Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines. acs.org Enantioselectivity can be introduced during the reduction step using chiral catalysts or chiral hydride reducing agents. acs.org

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or its equivalent to form a tetrahydroisoquinoline directly. acs.org This reaction has been widely used in the asymmetric synthesis of isoquinoline alkaloids, often employing chiral β-arylethylamines derived from natural amino acids like L-DOPA. acs.org

The Pomeranz-Fritsch–Bobbitt cyclization is another classical method for isoquinoline synthesis. mdpi.com Diastereoselective versions of this reaction have been developed, for instance, by using chiral auxiliaries derived from phenylalaninol. mdpi.com

Reissert compounds have also been employed in the stereoselective synthesis of isoquinolines. nih.govacs.org Chiral acid chlorides can be reacted with isoquinolines to form diastereomeric Reissert compounds. nih.govacs.org While the initial formation may have modest diastereoselectivity, subsequent reactions of the derived anions can proceed with higher selectivity, allowing for the synthesis of optically pure products after purification. nih.govacs.org The use of chiral auxiliaries, such as those derived from alanine, has also proven effective in guiding the stereochemical outcome of reactions to produce chiral 1-substituted isoquinoline derivatives with high stereoselectivity. nih.gov These chiral building blocks are invaluable for the synthesis of complex natural products. researchgate.net

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Pyrimidothienoisoquinolines |

| L-DOPA |

| (S)- and (R)-O-methylbharatamine |

| Phenylalaninol |

| (S)-2,3,9,10,11-pentamethoxyhomoprotoberberine |

| O-methylkreysigine |

| Pyrrolidinoisoquinoline |

| (-)-calycotomine |

| (-)-salsolidine |

| (-)-carnegine |

| (+)-homolaudanosine |

| (+)-homoprotoberberine |

| (+)-crispine A |

| (S)-laudanosine |

| (S)-glaucine |

| O,O-dimethylautumnaline |

| 1-isoquinolyl tert-butyl carbinyl l-menthyl carbonate |

| S-(-)-1-isoquinolyl tert-butyl carbinol |

Theoretical and Computational Chemistry Approaches to Isoquinoline Systems

Application of Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful for mapping out the intricate details of chemical reactions. solubilityofthings.comnih.gov By computing the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed. These calculations can help identify the most plausible reaction pathways, predict the feasibility of a reaction under specific conditions, and explain observed experimental outcomes. For a substituted isoquinoline (B145761) like 6,8-dimethoxy-1,3-dimethylisoquinoline, these methods can be particularly insightful for understanding how the methoxy (B1213986) and methyl substituents influence its chemical behavior in various reactions, such as electrophilic aromatic substitution or nucleophilic attack. youtube.comnih.gov

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it well-suited for studying complex organic molecules. mdpi.comchemrxiv.org DFT calculations can provide valuable information about the electronic properties of a molecule, which in turn governs its reactivity and selectivity. For this compound, DFT can be employed to calculate various molecular properties that act as indicators of reactivity.

One of the key applications of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents. A high HOMO energy suggests that the molecule is a good electron donor (nucleophile), while a low LUMO energy indicates a good electron acceptor (electrophile). The locations of the HOMO and LUMO density on the molecule can predict the sites of electrophilic and nucleophilic attack, respectively.

Furthermore, DFT can be used to calculate the distribution of electron density throughout the molecule, often represented by atomic charges (e.g., Mulliken charges). These charges can highlight electron-rich and electron-deficient regions, providing further clues about the molecule's reactivity. For instance, in electrophilic aromatic substitution reactions, the positions with the most negative charges are likely to be the most reactive sites.

Table 1: Illustrative DFT-Calculated Properties for this compound

Note: This data is hypothetical and serves as a representative example of the output from a DFT calculation.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical stability and reactivity of the molecule. |

| Mulliken Charge on N1 | -0.45 | Suggests a nucleophilic character at the nitrogen atom. |

| Mulliken Charge on C4 | -0.15 | Indicates a potential site for electrophilic attack. |

| Mulliken Charge on C5 | -0.20 | Another potential site for electrophilic attack, influenced by the methoxy group. |

Modeling of Reaction Pathways and Transition States

A significant advantage of computational chemistry is the ability to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state that connects them. aip.orgrsc.org By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is a key factor in determining the reaction rate.

For a molecule like this compound, modeling reaction pathways can help in understanding the mechanisms of various transformations it might undergo. For example, in a hypothetical electrophilic nitration reaction, computational methods can be used to compare the energy barriers for the attack at different positions on the benzene (B151609) ring, thereby predicting the regioselectivity of the reaction. The geometry of the transition state can also provide valuable insights into the steric and electronic factors that control the reaction.

The following table provides a hypothetical example of the kind of data that can be generated from the computational modeling of a reaction pathway, in this case, the first step of an electrophilic substitution on this compound.

Table 2: Representative Data for a Modeled Electrophilic Substitution Transition State

Note: This data is hypothetical and for illustrative purposes only.

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (ΔE‡) | 18.5 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Imaginary Frequency | -350 cm-1 | Confirms that the calculated structure is a true transition state. |

| Key Bond Distance (C-NO2) | 2.1 Å | The distance of the forming bond in the transition state. |

| Dihedral Angle (C-C-N-O) | 85° | Describes the orientation of the incoming electrophile relative to the isoquinoline ring. |

Computational Studies on Electronic Structure and Aromaticity of Isoquinoline Derivatives

Computational methods are also extensively used to study the fundamental electronic structure and aromaticity of molecules. mdpi.com For polycyclic aromatic compounds like isoquinoline derivatives, understanding the distribution of π-electrons and the degree of aromaticity in each ring is crucial for predicting their chemical properties and stability.

Several computational techniques can be employed to quantify aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. By calculating NICS values for both the pyridine and benzene rings of this compound, their relative aromatic characters can be compared.

The following table presents hypothetical NICS values for the two rings of this compound, illustrating how computational chemistry can be used to probe the aromaticity of different parts of a molecule.

Table 3: Illustrative Aromaticity Indices for this compound

Note: This data is hypothetical and intended for illustrative purposes.

| Ring | NICS(0) Value (ppm) | Interpretation |

|---|---|---|

| Benzene Ring | -9.5 | Indicates a significant degree of aromaticity. |

| Pyridine Ring | -7.2 | Suggests a lower, but still substantial, level of aromaticity compared to the benzene ring. |

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on the Isoquinoline Scaffold

Methodologies for Investigating Structure-Activity Relationships in Isoquinoline (B145761) Derivatives

The investigation of structure-activity relationships (SAR) for isoquinoline derivatives employs a variety of methodologies to connect a molecule's chemical structure with its biological effects. drugdesign.org A primary approach involves the systematic synthesis of analogue series where specific parts of the molecule, such as substituents on the isoquinoline core, are modified. For instance, studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis involved creating series with different substituents at the 5- and 8-positions and various linkers at the 7-position to determine how these changes affected potency. nih.gov

Key methodological approaches include:

Systematic Structural Modification : Chemists synthesize a library of compounds by altering substituents at various positions (e.g., C-1, C-3, C-4) of the isoquinoline ring. nih.gov The biological activities of these new derivatives are then compared to a lead compound to identify which modifications enhance or diminish the desired effect. youtube.com For example, in a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline derivatives, different functional groups were introduced at the 2-position to evaluate their impact on multidrug resistance reversal activity. nih.gov

Computational and Molecular Modeling : Techniques such as molecular docking are used to simulate the interaction between isoquinoline derivatives and their biological targets. nih.govscience.gov These simulations can predict binding modes and energies, helping to rationalize observed SAR data and guide the design of new compounds with improved affinity. science.gov For instance, modeling can reveal how the positioning of a terminal aromatic ring, influenced by different chemical linkers, is crucial for target binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to statistically correlate variations in the physicochemical properties of isoquinoline derivatives with their biological activities. science.gov These models can help predict the activity of unsynthesized compounds and highlight the most important molecular descriptors for a given biological response. science.gov

Bioisosteric Replacement : This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties. researchgate.netufrj.br The goal is to improve the compound's potency, selectivity, or pharmacokinetic properties while retaining the core binding interactions. ufrj.brrug.nl This method has been applied to isoquinolines by modulating ring systems or substituent groups. nih.gov

These methodologies are often used in an iterative cycle. The results from biological testing of synthesized compounds feed back into the design phase, where computational tools and SAR principles are used to devise the next generation of molecules for synthesis and evaluation. drugdesign.org

Rational Design Principles for Molecular Scaffolds Utilizing Isoquinoline

The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for designing ligands for multiple, diverse biological targets. nih.govrsc.org Rational design principles leverage this scaffold's inherent properties to create potent and selective therapeutic agents. nih.govresearchgate.net

Key design principles include:

Scaffold Hopping and Bioisosterism : One common strategy is to replace a known pharmacophore, like the naphthalene ring in agomelatine, with an isoquinoline or tetrahydroisoquinoline ring. nih.gov This bioisosteric replacement can maintain or improve biological activity while altering properties like pharmacokinetics. nih.gov The introduction of the nitrogen atom in the isoquinoline ring, for example, has been shown to improve pharmacokinetic profiles. nih.gov

Substituent Placement and Vectorial Design : The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. mdpi.com Rational design involves placing substituents at specific positions (e.g., C-1, C-3, C-6, C-8) to optimize interactions with the target protein. For example, in the design of P-glycoprotein (P-gp) ligands, modifications to the tetrahydroisoquinoline scaffold, such as adding 2-biphenyl or elongated derivatives, were explored to enhance potency and selectivity. rug.nl The dimethoxy substitution pattern, as seen in 6,8-dimethoxy-1,3-dimethylisoquinoline, can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for receptor binding.

Conformational Constraint and Flexibility : The rigidity of the isoquinoline ring can be advantageous, but sometimes flexibility is needed for optimal binding. The development of tetrahydroisoquinoline derivatives has explored the role of molecular flexibility in achieving high potency. rug.nl Introducing or removing degrees of saturation (e.g., comparing isoquinoline with tetrahydroisoquinoline) can alter the molecule's three-dimensional shape and its fit within a binding pocket. nih.gov

Target-Specific Interactions : Design efforts are guided by the structure of the biological target. If a crystal structure is available, chemists can design isoquinoline derivatives to form specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with key amino acid residues in the target's active site. youtube.com For instance, the design of microtubule polymerization inhibitors has utilized an isoquinoline-triazole scaffold to achieve desired cytotoxic effects. researchgate.net

By applying these principles, medicinal chemists can rationally modify the isoquinoline scaffold to develop new drug candidates with improved therapeutic properties. researchgate.net

Bioisosteric Modification Strategies within Isoquinoline Architectures

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar steric, electronic, or solubility characteristics. researchgate.netufrj.brnih.gov This approach is widely used in the design of isoquinoline derivatives to enhance pharmacological activity, selectivity, and pharmacokinetic properties. nih.govrug.nl

Common bioisosteric modification strategies applied to the isoquinoline scaffold include:

Ring Replacements : A classic example is the replacement of a naphthalene ring system with an isoquinoline ring. nih.gov This modification introduces a nitrogen atom into the aromatic system, which can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic properties. nih.gov

Functional Group Isosteres : Specific functional groups on the isoquinoline core can be replaced with bioisosteres. For example, a carboxylic acid group, which can have poor bioavailability, might be replaced with a tetrazole or hydroxamic acid to improve its drug-like properties. Similarly, a hydroxyl group could be replaced by a fluorine atom or an amino group to modulate hydrogen bonding capabilities and metabolic stability. cambridgemedchemconsulting.com

Classical and Non-Classical Bioisosteres : Both classical isosteres (atoms or groups with the same valence electron configuration) and non-classical isosteres (groups with similar physicochemical properties but different structures) are employed. ufrj.br For instance, replacing a hydrogen atom with deuterium is a subtle modification that can slow down metabolic processes involving C-H bond cleavage, a tactic known as the kinetic isotope effect. nih.govcambridgemedchemconsulting.com The replacement of a carbon atom with silicon is another strategy used to modulate physicochemical and drug-like properties. nih.gov

The following table illustrates common bioisosteric replacements relevant to drug design.

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

| -H (Hydrogen) | -D (Deuterium), -F (Fluorine) | Modulate metabolism, alter electronics cambridgemedchemconsulting.com |

| -OH (Hydroxyl) | -NH2 (Amine), -F (Fluorine), -OMe (Methoxy) | Change H-bonding, alter pKa, improve metabolic stability cambridgemedchemconsulting.com |

| -CH3 (Methyl) | -NH2 (Amine), -OH (Hydroxyl), -Cl (Chlorine) | Modify size, polarity, and electronic properties |

| Phenyl Ring | Pyridyl, Thienyl, 4-Fluorophenyl | Alter polarity, solubility, and metabolic pathways cambridgemedchemconsulting.com |

| -COOH (Carboxylic Acid) | Tetrazole, Hydroxamic Acid, Sulfonamide | Improve permeability, reduce acidity, alter binding |

The strategic application of bioisosteric replacements in isoquinoline architectures can profoundly influence a molecule's properties, which is crucial for optimizing compounds for research and potential therapeutic use. nih.gov

Key impacts include:

Modulation of Potency and Selectivity : Bioisosteric changes can fine-tune the interactions between a ligand and its biological target. ufrj.br Replacing one group with another can alter steric bulk, electronic distribution, and hydrogen bonding patterns, potentially leading to a stronger or more selective binding affinity. nih.gov For example, in the development of melatonin receptor ligands, the bioisosteric replacement of a naphthalene group with an isoquinoline ring led to potent agonist compounds, although it also resulted in a decrease in binding affinity toward MT1 and MT2 receptors. nih.gov

Improvement of Pharmacokinetic (ADME) Properties : A primary reason for employing bioisosterism is to enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netufrj.br The aforementioned substitution of a naphthalene ring with an isoquinoline resulted in a notable improvement in pharmacokinetic properties for all tested compounds. nih.gov Replacing metabolically labile groups can increase a compound's half-life. youtube.com For instance, substituting a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of metabolism. cambridgemedchemconsulting.com

Reduction of Toxicity : Bioisosterism can be used to design out structural features associated with toxicity. By replacing a toxicophore with a benign bioisostere, the safety profile of a lead compound can be improved while maintaining its desired biological activity.

Enhancement of Physicochemical Properties : Properties like solubility, lipophilicity, and pKa can be modulated through bioisosteric replacements. nih.gov For instance, introducing polar groups or heterocycles like pyridine in place of a phenyl ring can increase aqueous solubility. cambridgemedchemconsulting.com Conversely, modifying a compound to be more lipophilic can sometimes improve its ability to cross cell membranes. nih.gov

Ultimately, the success of a bioisosteric replacement is context-dependent, relying on the specific lead compound and its biological target. It remains a powerful and widely used tool in the rational design and optimization of isoquinoline-based molecules for research applications. nih.gov

常见问题

Q. What are the key synthetic strategies for 6,8-dimethoxy-1,3-dimethylisoquinoline, and how do they compare in efficiency?

The compound has been synthesized via two primary routes:

- 6π-Azaelectrocyclization : Cortés et al. (2019) utilized a 6π-azaelectrocyclization approach starting from a pre-functionalized precursor, achieving the isoquinoline core through thermally induced cyclization. This method is advantageous for accessing structural analogs but requires precise control of reaction conditions to avoid side products .

- Ru-Catalyzed C–H Activation : Fonzo et al. (2019) developed a streamlined three-step synthesis using ruthenium-catalyzed C–H activation/alkenylation. This method includes a CeCl₃·7H₂O-promoted methoximation and microwave-assisted cyclization, achieving a 27.3% overall yield. It is more efficient than traditional multi-step routes .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- NMR Spectroscopy : Proton and carbon NMR are used to confirm methoxy and methyl substituents on the isoquinoline core. For example, the singlet at δ 3.85–4.10 ppm in ¹H NMR corresponds to methoxy groups .

- X-ray Crystallography : Crystallographic data from natural isolates (e.g., Ancistrocladus tectorius) provide definitive proof of regiochemistry and stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 218.25) and fragmentation patterns .

Q. What natural sources yield this compound, and how is it isolated?

The compound is isolated from the bark of Ancistrocladus tectorius (Ancistrocladaceae) and the root bark of Picrasma quassioides (Simaroubaceae). Isolation involves:

- Extraction : Methanol or dichloromethane extraction followed by partitioning.

- Chromatography : Column chromatography (silica gel) and preparative HPLC to separate alkaloid fractions. Crystallization in diethyl ether or cyclohexane yields pure needles .

Advanced Research Questions

Q. How can researchers optimize the Ru-catalyzed C–H activation synthesis for scalability?

Critical parameters include:

- Catalyst Loading : Reducing Ru catalyst loadings (e.g., from 5 mol% to 2 mol%) while maintaining reaction efficiency.

- Microwave Conditions : Adjusting microwave power (e.g., 150–200 W) and reaction time (10–15 minutes) to balance cyclization efficiency and decomposition risks .

- Solvent Systems : Testing mixed solvents (e.g., DMF/H₂O) to improve solubility of intermediates.

Q. What strategies address low yields in the final 6π-azaelectrocyclization step?

Common pitfalls and solutions:

- Byproduct Formation : Trace moisture or oxygen can lead to side reactions. Use rigorously dried solvents and inert atmospheres.

- Temperature Control : Optimize thermal cyclization temperatures (e.g., 120–140°C in toluene) to avoid premature decomposition.

- Microwave Assistance : Replace conventional heating with microwave irradiation to reduce reaction time and improve regioselectivity .

Q. How can chirality at C1 and C3 be introduced into this compound derivatives?

Chiral synthesis involves:

- Asymmetric Hydrogenation : Hydrogenation of (3R)-6,8-dimethoxy-1,3-dimethyl-DHIQ using 10% Pd/C under H₂ achieves 93% conversion to (1S,3R)-tetrahydroisoquinoline .

- Chiral Auxiliaries : Use of enantiopure boronic acids in Suzuki-Miyaura coupling to install chiral substituents .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in cytotoxicity or antibacterial activity may arise from:

- Impurity Profiles : Compare HPLC purity (>95% vs. <90%) across studies. Contaminants like residual Pd (from coupling reactions) can skew bioassays .

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) for consistent IC₅₀ measurements .

Q. What methodologies are used to synthesize 3-phenyl derivatives for structure-activity relationship (SAR) studies?

A representative protocol:

- Triflation : React 6,7-dimethoxy-1-methylisoquinolin-3-ol with Tf₂O in DCM at −78°C to generate the triflate intermediate.

- Suzuki-Miyaura Coupling : Cross-coupling with arylboronic acids (e.g., biphenylboronic acid) using Pd(OAc)₂/XPhos in acetonitrile/water (3:1) at 95°C yields 3-phenyl derivatives. Typical yields: 70–85% .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

| Method | Steps | Key Reagents/Conditions | Overall Yield | Reference |

|---|---|---|---|---|

| 6π-Azaelectrocyclization | 6 | Thermal cyclization (140°C) | 12% | |

| Ru-Catalyzed C–H Activation | 3 | RuCl₃, CeCl₃·7H₂O, microwave | 27.3% |

Q. Table 2. Key Analytical Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 6H, OCH₃), δ 2.45 (s, 3H, CH₃) | Confirms methoxy and methyl groups |

| HRMS | [M+H]⁺ = 218.25 | Molecular formula verification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。